1-[2-(3,4-DIETHOXYPHENYL)ETHYL]-7-(3-FLUOROPHENYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE
Overview
Description
1-[2-(3,4-DIETHOXYPHENYL)ETHYL]-7-(3-FLUOROPHENYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure characterized by multiple functional groups, including diethoxyphenyl, fluorophenyl, and bis(trifluoromethyl) groups, which contribute to its distinct chemical properties.
Preparation Methods
The synthesis of 1-[2-(3,4-DIETHOXYPHENYL)ETHYL]-7-(3-FLUOROPHENYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic routes typically involve:
Formation of Intermediates: The initial steps involve the preparation of intermediates such as 3,4-diethoxyphenyl ethylamine and 3-fluorophenyl acetic acid.
Cyclization Reactions: These intermediates undergo cyclization reactions to form the pyrimidine core structure.
Functional Group Modifications:
Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-[2-(3,4-DIETHOXYPHENYL)ETHYL]-7-(3-FLUOROPHENYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their reduced forms.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
1-[2-(3,4-DIETHOXYPHENYL)ETHYL]-7-(3-FLUOROPHENYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE has diverse applications in scientific research, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and interactions.
Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific molecular pathways.
Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its distinct chemical properties.
Mechanism of Action
The mechanism of action of 1-[2-(3,4-DIETHOXYPHENYL)ETHYL]-7-(3-FLUOROPHENYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-[2-(3,4-DIETHOXYPHENYL)ETHYL]-7-(3-FLUOROPHENYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE can be compared with similar compounds, such as:
- 1-[2-(3,4-dimethoxyphenyl)ethyl]-7-(3-chlorophenyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- 1-[2-(3,4-diethoxyphenyl)ethyl]-7-(3-bromophenyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
These compounds share similar core structures but differ in their substituents, leading to variations in their chemical properties and potential applications
Properties
IUPAC Name |
1-[2-(3,4-diethoxyphenyl)ethyl]-7-(3-fluorophenyl)-5,5-bis(trifluoromethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23F7N4O4/c1-3-40-17-9-8-14(12-18(17)41-4-2)10-11-37-21-19(22(38)35-23(37)39)24(25(28,29)30,26(31,32)33)36-20(34-21)15-6-5-7-16(27)13-15/h5-9,12-13H,3-4,10-11H2,1-2H3,(H,34,36)(H,35,38,39) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXQACFXTRPVJHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCN2C3=C(C(=O)NC2=O)C(N=C(N3)C4=CC(=CC=C4)F)(C(F)(F)F)C(F)(F)F)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23F7N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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